molecular formula C17H21N3OS B2528735 N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1090758-05-6

N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No. B2528735
CAS RN: 1090758-05-6
M. Wt: 315.44
InChI Key: DGNJPUPRRPTCCW-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as DMAPT, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential.

Mechanism of Action

N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the activity of several transcription factors by targeting the redox-sensitive cysteine residues in their DNA-binding domains. This results in the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in several cancer cell lines. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its ability to target multiple transcription factors involved in cancer progression. However, one limitation is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

For the study of N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide include the development of more effective formulations and delivery methods, as well as the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the reaction of 2-bromopyridine with sodium methoxide to form 2-methoxypyridine, which is then reacted with 2-dimethylaminoethyl chloride to form N,N-dimethyl-2-(2-pyridyl)ethylamine. This intermediate is then reacted with thioacetic acid to form the final product, this compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several transcription factors, including NF-κB, STAT3, and HIF-1α, which are involved in the regulation of cell growth and survival. Inhibition of these transcription factors has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-20(2)15(13-8-5-4-6-9-13)12-19-16(21)14-10-7-11-18-17(14)22-3/h4-11,15H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNJPUPRRPTCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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